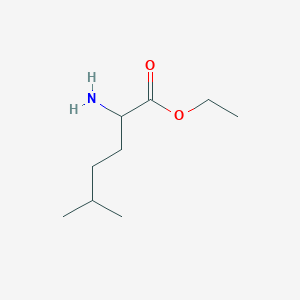

Ethyl 2-amino-5-methylhexanoate

描述

属性

分子式 |

C9H19NO2 |

|---|---|

分子量 |

173.25 g/mol |

IUPAC 名称 |

ethyl 2-amino-5-methylhexanoate |

InChI |

InChI=1S/C9H19NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6,10H2,1-3H3 |

InChI 键 |

QUFLFAFIGJRKTK-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(CCC(C)C)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-methylhexanoate can be synthesized through the esterification of 2-amino-5-methylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions

Ethyl 2-amino-5-methylhexanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-methylhexanoic acid and ethanol.

Aminolysis: Reaction with amines can lead to the formation of amides.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Aminolysis: Primary or secondary amines under mild heating.

Major Products Formed

Hydrolysis: 2-amino-5-methylhexanoic acid and ethanol.

Reduction: 2-amino-5-methylhexanol.

Aminolysis: Corresponding amides.

科学研究应用

Ethyl 2-amino-5-methylhexanoate has several applications in scientific research:

作用机制

The mechanism of action of ethyl 2-amino-5-methylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-amino-5-methylhexanoic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-amino-5-methylhexanoate (inferred structure) with four analogs from the evidence, focusing on molecular features, functional groups, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Functional Group Analysis

Amino Group Influence: The target compound’s amino group at position 2 distinguishes it from Ethyl 5-methylhexanoate and Ethyl 5-methylhex-2-enoate , which lack nitrogen-based substituents.

Ester Variations: Ethyl vs. tert-Butyl Esters: The tert-butyl analog has a sterically hindered ester group, which may reduce hydrolysis rates compared to the ethyl ester in the target compound.

Ketone vs. Amino Substitution: Ethyl 2-isopropyl-5-methyl-3-oxohexanoate features a ketone at position 3, which could participate in nucleophilic reactions (e.g., enolate formation), unlike the amino group in the target compound.

Physicochemical Properties

- Molecular Weight : The tert-butyl analog has a higher molecular weight (201.31 vs. ~173 for the target compound, estimated), primarily due to the bulky tert-butyl group.

- Boiling/Melting Points: Ethyl 5-methylhexanoate (MW 158.24) is likely a liquid at room temperature, similar to other low-MW esters. The amino group in the target compound may elevate its melting point due to intermolecular hydrogen bonding.

- Stability: The unsaturated Ethyl 5-methylhex-2-enoate may be prone to oxidation or polymerization, whereas the target compound’s amino group could make it susceptible to protonation or degradation under acidic conditions.

生物活性

Ethyl 2-amino-5-methylhexanoate, a compound with potential biological significance, has garnered attention for its various biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative that can be represented by the following structure:

This compound features an ethyl ester and an amino group, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interaction with various biological molecules, including enzymes and receptors. Its ester functional group allows for hydrolysis in biological systems, potentially leading to the formation of active metabolites. Key actions include:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, impacting signaling pathways related to neurotransmission and metabolism.

1. Pharmacological Applications

This compound has been investigated for its potential use in drug development. Notably, it is related to the synthesis of pregabalin, a medication used for neuropathic pain and epilepsy. Research indicates that derivatives of this compound may exhibit similar therapeutic effects.

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent .

- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of this compound in a rodent model of neurodegeneration. Treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function, suggesting potential implications for neurodegenerative diseases .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 2-amino-5-methylhexanoate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves esterification and amidation steps. For example, trans-esterification of precursor lactones (e.g., ε-caprolactone) with ethanol under acidic catalysis (e.g., concentrated sulfuric acid) at reflux (~70°C) is a common approach . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., ethanol excess) can improve yield. Post-synthesis, purification via fractional distillation or recrystallization is recommended to isolate the product from byproducts like unreacted starting materials .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features like the amino and ester groups. Infrared (IR) spectroscopy can identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1730 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with standards ensures purity assessment . For advanced validation, X-ray crystallography may resolve stereochemical ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/MSHA-approved respirators to prevent inhalation, nitrile gloves for skin protection, and chemical-resistant lab coats. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste. Always work in a fume hood to minimize exposure to vapors .

Q. How does the aliphatic chain length influence the compound’s physicochemical properties?

- Methodological Answer : The 5-methylhexanoate backbone enhances hydrophobic interactions, increasing lipophilicity (logP ~2.5–3.0). This property impacts solubility in organic solvents (e.g., ethanol, DMSO) and reduces aqueous solubility, which must be considered for in vitro assays. Computational tools like COSMO-RS can predict solubility parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from stereoisomerism or impurities. Use deuterated solvents to eliminate solvent peaks in NMR. For chiral centers, employ chiral chromatography or optical rotation measurements. Cross-validate with high-resolution MS to confirm molecular formulas .

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Add stabilizers like antioxidants (e.g., BHT) or desiccants (e.g., silica gel). Periodically assess stability via HPLC to detect degradation products .

Q. How does this compound interact with biological targets in structure-activity relationship (SAR) studies?

- Methodological Answer : The amino group facilitates hydrogen bonding with enzyme active sites, while the ester group modulates membrane permeability. Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral Lewis acids) during amidation to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Scale-up reactions require precise temperature control and slow reagent addition to avoid racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。